Cas no 819792-58-0 (2-Propen-1-one, 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-)

2-Propen-1-one, 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]- structure
819792-58-0 structure
Product Name:2-Propen-1-one, 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-
CAS No:819792-58-0
MF:C16H10F4O
MW:294.243618488312
CID:702458
PubChem ID:71420738
Update Time:2025-04-19

2-Propen-1-one, 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-
    • 1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
    • AKOS034380382
    • 819792-58-0
    • DTXSID30839921
    • Inchi: 1S/C16H10F4O/c17-14-7-5-12(6-8-14)15(21)9-4-11-2-1-3-13(10-11)16(18,19)20/h1-10H
    • InChI Key: WRIXLELRTBRKSD-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=CC(C2C=CC(=CC=2)F)=O)C=1)(F)F

Computed Properties

  • Exact Mass: 294.06677759g/mol
  • Monoisotopic Mass: 294.06677759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų
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